molecular formula C18H17BrN4O3S3 B2795182 2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide CAS No. 1223938-22-4

2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2795182
CAS No.: 1223938-22-4
M. Wt: 513.44
InChI Key: YDZQYDPLXRNMTF-UHFFFAOYSA-N
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Description

2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H17BrN4O3S3 and its molecular weight is 513.44. The purity is usually 95%.
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Biological Activity

The compound 2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide is a novel synthetic molecule that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H17BrN4O2S2\text{C}_{16}\text{H}_{17}\text{Br}\text{N}_4\text{O}_2\text{S}_2

Key Features:

  • Sulfonamide Group : Implicated in various biological activities.
  • Pyrimidine Derivative : Known for its role in nucleic acid metabolism.
  • Bromothiophene Substituent : Enhances pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. The mechanism often involves the inhibition of specific kinases involved in tumor growth and proliferation.

  • Mechanism of Action :
    • The compound is believed to inhibit the activity of certain kinases, thereby blocking the signaling pathways that promote cancer cell survival and proliferation.
    • In vitro studies show that it can induce apoptosis in cancer cell lines.
  • Case Studies :
    • A study demonstrated that derivatives with a similar sulfonamide structure showed a reduction in tumor size in xenograft models, suggesting potential for therapeutic use against various cancers such as breast and lung cancer .

Other Biological Activities

In addition to its anticancer effects, this compound may also exhibit other pharmacological properties:

  • Antimicrobial Activity :
    • Preliminary tests indicate that the compound has antimicrobial properties against specific bacterial strains, potentially useful in treating infections .
  • Anti-inflammatory Effects :
    • Some derivatives have shown promise in reducing inflammation markers in animal models, indicating a potential role in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis; inhibits kinase activity ,
AntimicrobialEffective against certain bacterial strains ,
Anti-inflammatoryReduces inflammation markers

Properties

IUPAC Name

2-[4-amino-5-(5-bromothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O3S3/c1-10-3-4-12(7-11(10)2)22-15(24)9-27-18-21-8-13(17(20)23-18)29(25,26)16-6-5-14(19)28-16/h3-8H,9H2,1-2H3,(H,22,24)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZQYDPLXRNMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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